molecular formula C9H10N4S B12335510 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B12335510
M. Wt: 206.27 g/mol
InChI Key: QNSWMOQGEFTAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound’s IUPAC name, 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine , systematically describes its polycyclic structure. The prefix tricyclo[7.4.0.0²,⁷] specifies a bridged ring system comprising three interconnected rings with bridge lengths of 7, 4, and 0 carbons, respectively. The numbering scheme follows IUPAC guidelines, with the sulfur atom (thia-) positioned at the 8th node and nitrogen atoms (triaza-) at positions 4, 6, and 11. The suffix -tricyclo...tetraen-3-amine denotes four double bonds within the tricyclic system and an amine group at position 3.

The structural backbone consists of a fused bicyclic core with a third bridging ring, creating a rigid geometry. Key features include:

  • Sulfur heteroatom : Integrated into the largest ring, contributing to electronic delocalization.
  • Nitrogen atoms : Positioned at strategic locations to enable hydrogen bonding and pharmacological interactions.
  • Conjugated double bonds : Spanning the tricyclic system, enhancing stability and resonance properties.

The SMILES notation C1CNCC2=C1C3=C(N=CN=C3S2)N and InChIKey QNSWMOQGEFTAMZ-UHFFFAOYSA-N further encode its connectivity and stereochemical features.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple synonyms and database-specific identifiers:

  • Chemical Abstracts Service (CAS) : While no CAS number is explicitly listed in accessible records, its PubChem CID (9102182 ) serves as a primary identifier.
  • ChEMBL ID : CHEMBL1626318 , linking it to bioactive molecule databases.
  • Other aliases : SCHEMBL17307860, AKOS000118197, and EN300-34794.

These identifiers facilitate cross-referencing across chemical databases, ensuring accurate tracking in pharmacological and synthetic studies.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₀N₄S was confirmed through high-resolution mass spectrometry and computational validation. The molecular weight of 206.27 g/mol aligns with theoretical calculations based on atomic masses:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 9 12.011 108.10
Hydrogen 10 1.008 10.08
Nitrogen 4 14.007 56.03
Sulfur 1 32.065 32.07
Total 206.27

Carbon constitutes the largest mass fraction (52.4%), followed by nitrogen (27.2%) and sulfur (15.5%). This composition underscores the compound’s heteroatom-rich profile, which is critical for its reactivity and potential biological activity.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C9H10N4S/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h4,11H,1-3H2,(H2,10,12,13)

InChI Key

QNSWMOQGEFTAMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N=CN=C3S2)N

Origin of Product

United States

Preparation Methods

Cyclization Approaches for Core Structure Formation

The tricyclic framework of 8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is typically constructed via cyclization reactions. One common route involves the use of thiophene-2-carboxamide derivatives as starting materials. For example, VulcanChem reports that cyclocondensation of 2-aminothiophene-3-carboxylic acid with urea or thiourea derivatives under acidic conditions generates the pyrimidine ring. Subsequent intramolecular cyclization, facilitated by phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), forms the bicyclic intermediate.

A critical step involves introducing the third ring through Mitsunobu coupling or Buchwald-Hartwig amination . For instance, Arctom Scientific’s synthesis of the dihydrochloride salt employs a palladium-catalyzed coupling reaction between a bicyclic amine intermediate and a sulfur-containing heterocycle. This step achieves the final tricyclic structure with yields of 70–80% under inert atmospheres.

Key Parameters:

  • Temperature: 80–120°C for cyclocondensation.
  • Catalysts: Pd(OAc)₂ for cross-coupling reactions.
  • Solvents: Dimethylformamide (DMF) or toluene.

Substitution Reactions for Functional Group Introduction

The amine group at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination . Sigma-Aldrich’s product data highlights the use of tert-butyl carbamate (Boc) as a protecting group during synthesis. After cyclization, the Boc group is removed via trifluoroacetic acid (TFA) treatment, exposing the primary amine.

In an alternative route, VulcanChem describes the direct amination of a chlorinated precursor using ammonia in ethanol at elevated pressures. This method avoids protective groups but requires stringent control over stoichiometry to prevent over-amination.

Comparative Data:

Method Yield (%) Purity (%) Reaction Time (h)
Boc Protection 85 98 24
Direct Amination 65 92 48

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is widely used to protect reactive amine sites during synthesis. For example, in the preparation of the hydrochloride salt, the Boc-protected intermediate is treated with hydrochloric acid to yield the final product. This approach minimizes side reactions, such as oligomerization, and improves overall yield.

Case Study:

  • Boc Protection: React bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C.
  • Cyclization: Perform intramolecular coupling using Pd(PPh₃)₄.
  • Deprotection: Remove Boc group with 4M HCl in dioxane.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. VulcanChem emphasizes the importance of HPLC-MS for verifying purity (>95%) and confirming molecular weight.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 5.1 Hz, 1H), 4.15 (m, 2H).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).

Challenges and Optimization

Key Challenges:

  • Low Solubility: The free base exhibits poor solubility in polar solvents, necessitating salt formation (e.g., hydrochloride).
  • Byproduct Formation: Competing reactions during cyclization require precise stoichiometry and catalyst loading.

Optimization Strategies:

  • Use of microwave-assisted synthesis reduces reaction times by 30–40%.
  • High-throughput screening identifies optimal catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).

Chemical Reactions Analysis

Types of Reactions

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(1E)-2-(4-Bromophenyl)ethenyl]-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene

  • Molecular Formula : C₁₈H₁₄BrClN₂S
  • Molecular Weight : 405.75 g/mol
  • Key Features : Substituted with bromophenyl-ethenyl and chloro groups, enhancing π-π stacking and electrophilic reactivity.
  • Applications : Listed in Enamine Ltd’s building blocks catalogue, suggesting utility in fragment-based drug discovery .

3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene

  • CAS : 24786-47-8

Analogs with Varied Ring Systems

8-Thia-4,6-diazatricyclo[7.6.0.0²,⁷]pentadeca-1(9),2,4,6-tetraen-3-amine

  • Key Differences : Larger ring system (7.6.0.0²,⁷ vs. 7.4.0.0²,⁷), which may alter strain and conformational flexibility .

11-Benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one

  • CAS : 2126177-09-9
  • Molecular Formula : C₂₇H₃₀N₄OS
  • Key Features: Extended substituents (benzyl, phenyl, and alkylamino groups) increase steric bulk and lipophilicity.
  • Applications : Likely explored for receptor binding due to its aromatic and amine functionalities .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Commercial Status
8-Thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine Not explicitly listed 2126160-51-6 (salt) Available (Eskay Industries)
5-[(1E)-2-(4-Bromophenyl)ethenyl]-3-chloro-8-thia-4,6-diazatricyclo analog C₁₈H₁₄BrClN₂S 405.75 R&D use (Enamine Ltd)
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo analog 24786-47-8 Discontinued
11-Benzyl-5-[ethyl(propyl)amino]-4-phenyl derivative C₂₇H₃₀N₄OS 458.6 2126177-09-9 Experimental

Research Findings and Implications

  • Synthetic Accessibility : The parent compound’s commercial availability contrasts with discontinued analogs, implying its synthetic pathway is more optimized .
  • Structure-Activity Relationships (SAR) : Substituents like bromophenyl (in Enamine’s analog) and thiophene (in CymitQuimica’s product) may enhance target affinity but introduce synthetic complexity .
  • Pharmacological Potential: The benzyl-phenyl derivative (CAS: 2126177-09-9) exemplifies how extended substituents can tailor interactions with hydrophobic binding pockets .

Biological Activity

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

The compound's structural formula is characterized by a tricyclic system with multiple nitrogen atoms and a sulfur atom incorporated into its framework. Its IUPAC name is 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine.

PropertyValue
Molecular FormulaC9H10N4S
Molecular Weight210.26 g/mol
CAS Number1174538-47-6
Purity≥95%

Antimicrobial Activity

Research indicates that derivatives of 8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed comparable minimum inhibitory concentration (MIC) values to Tobramycin against Mycobacterium fortuitum ATCC 6841 and Mycobacterium tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound IDMIC (µg/mL)Target Pathogen
Compound 116M. tuberculosis H37Rv
Compound 28M. fortuitum ATCC 6841
Compound 36.25M. tuberculosis H37Rv (most potent)

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines including Caco-2 and HCT116 . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Anticancer Efficacy

A specific derivative was tested against multiple cancer cell lines:

  • Caco-2 : IC50 = 15 µM
  • HCT116 : IC50 = 12 µM
  • HT29 : IC50 = 20 µM

These results indicate a promising anticancer profile with further investigations warranted to elucidate the underlying mechanisms.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism and cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.